O-Isopentylhydroxylamine

Übersicht

Beschreibung

Highly Efficient Synthesis of O-Isopentylhydroxylamine Derivatives

Synthesis Analysis The synthesis of O-substituted hydroxylamine derivatives has been a topic of interest due to their utility in various organic reactions. In one study, a highly efficient two-step synthesis of O-(2,4-dinitrophenyl)hydroxylamine was developed . This compound was then utilized in a N-amination/benzoylation procedure with substituted pyridines to produce N-benzoyliminopyridinium ylides. The amination power of O-(2,4-dinitrophenyl)hydroxylamine was compared with O-mesitylenesulfonylhydroxylamine (MSH), demonstrating its effectiveness in the synthesis of these ylides .

Molecular Structure Analysis While the specific molecular structure analysis of O-isopentylhydroxylamine is not directly discussed in the provided papers, the structure of O-(2,4-dinitrophenyl)hydroxylamine, a related compound, is implied to be crucial for its reactivity in the synthesis of substituted N-benzoyliminopyridinium ylides . The presence of the dinitrophenyl group likely influences the electronic properties of the hydroxylamine, which in turn affects its reactivity.

Chemical Reactions Analysis The chemical reactivity of O-substituted hydroxylamines is highlighted in the synthesis of various heterocyclic compounds. For instance, masked O-isocyanates, which can be considered as precursors to O-substituted hydroxylamines, were shown to be effective building blocks for the synthesis of benzimidazolones and 3,4-dihydroquinazolin-2(1H)-ones through base-catalyzed substitution and copper-catalyzed cyclization reactions . This indicates that O-substituted hydroxylamines, including O-isopentylhydroxylamine, could potentially participate in similar cyclization reactions to form heterocyclic structures.

Physical and Chemical Properties Analysis The physical and chemical properties of O-isopentylhydroxylamine itself are not detailed in the provided papers. However, the properties of O-substituted hydroxylamines, in general, can be inferred to some extent. For example, the stability of O-substituted isocyanates, which are related to O-substituted hydroxylamines, is mentioned, with a note on their tendency to undergo side reactions such as trimerization . This suggests that O-substituted hydroxylamines may also have specific stability considerations and reactivity profiles that need to be managed during synthesis and storage.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity in Malignant Cell Lines

O-Isopentylhydroxylamine derivatives, specifically those related to diterpene dehydroabietylamine, have shown promising cytotoxic activities against malignant cell lines like MCF7. Derivatives such as 12-hydroxy-N-(isonicotinoyl)dehydroabietylamine and N-(4-methoxybenzoyl)dehydroabietylamine demonstrated significant selectivities and cytotoxic activities, highlighting their potential in cancer research (Wiemann, Fischer, Rohmer, & Csuk, 2018).

Enzyme Inhibition Studies

Enzymology research has revealed that O-Isopentylhydroxylamine derivatives, specifically in the context of acetohydroxy acid isomeroreductase, are key to understanding the biosynthetic pathways of amino acids like isoleucine, valine, and leucine. This enzyme, being exclusive to plants and microorganisms, offers a potential target for herbicides and fungicides. The enzyme's unusual two-step reaction mechanism is of fundamental interest in agrochemical research (Dumas, Biou, Halgand, Douce, & Duggleby, 2001).

Cardiovascular Toxicity Research

Studies on allylamine, a compound related to O-Isopentylhydroxylamine, have shown that it induces significant cardiovascular toxicity, specifically myocardial necrosis and altered vasoreactivity in rats. This research offers insights into the cardiovascular effects of similar compounds and their potential as experimental models in cardiovascular disease studies (Conklin & Boor, 1998).

Clinical Research Informatics

In the field of clinical research informatics, the Ontology of Clinical Research (OCRe) provides an informatics foundation for the scientific design of clinical studies, independent of specific study designs or clinical domains. OCRe's modeling includes study design typology and ERGO Annotation for capturing eligibility criteria, essential for supporting the design and analysis of human studies. This is indirectly related to the broader scope of research involving compounds like O-Isopentylhydroxylamine (Sim, Tu, Carini, Lehmann, Pollock, Peleg, & Wittkowski, 2014).

Acetylcholinesterase Inhibition

A set of 12-hydroxy-dehydroabietylamine derivatives, structurally similar to O-Isopentylhydroxylamine, were found to be potent inhibitors of butyrylcholinesterase (BChE), with compounds like 12-hydroxy-N-(4-nitro-benzoyl)dehydroabietylamine showing good inhibition constants. This suggests their potential use in neurodegenerative diseases where cholinesterase inhibitors are relevant (Loesche, Wiemann, Rohmer, Brandt, & Csuk, 2019).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for O-Isopentylhydroxylamine are not detailed in the search results, it’s worth noting that advancements in the field of chemistry often involve the development of new synthesis methods, the discovery of novel applications for existing compounds, and the ongoing exploration of the relationships between molecular structure, physicochemical properties, and biological activity .

Eigenschaften

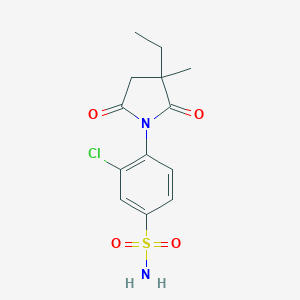

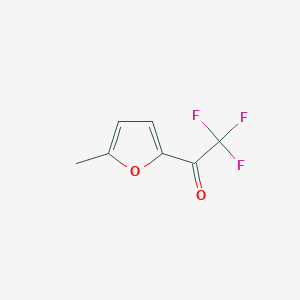

IUPAC Name |

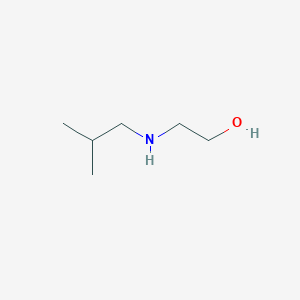

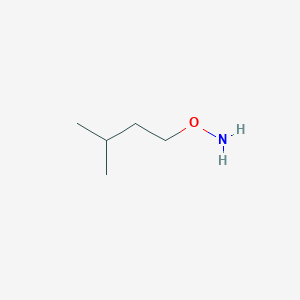

O-(3-methylbutyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2)3-4-7-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWPXXJVCQOIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336812 | |

| Record name | Hydroxylamine, O-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Isopentylhydroxylamine | |

CAS RN |

19411-65-5 | |

| Record name | Hydroxylamine, O-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)